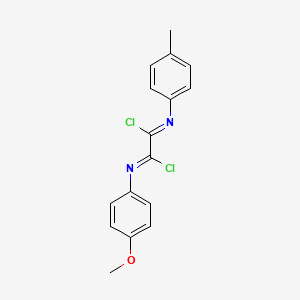
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride is a synthetic organic compound characterized by its unique structure, which includes methoxyphenyl and methylphenyl groups attached to an ethanebis(imidoyl) backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride typically involves the reaction of 4-methoxybenzaldehyde and 4-methylbenzaldehyde with ethylenediamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems for mixing, heating, and purification can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding amines or alcohols.
Substitution: Various substituted imidoyl derivatives.
Scientific Research Applications
(1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The pathways involved in its mechanism of action are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins and signaling molecules.
Comparison with Similar Compounds
Similar Compounds
- Methyl benzoate
- Vinyl benzoate
- Ethyl benzoate
Uniqueness
Compared to similar compounds, (1Z,2Z)-N~1~-(4-Methoxyphenyl)-N~2~-(4-methylphenyl)ethanebis(imidoyl) dichloride is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
653591-80-1 |
|---|---|
Molecular Formula |
C16H14Cl2N2O |
Molecular Weight |
321.2 g/mol |
IUPAC Name |
N'-(4-methoxyphenyl)-N-(4-methylphenyl)ethanediimidoyl dichloride |
InChI |
InChI=1S/C16H14Cl2N2O/c1-11-3-5-12(6-4-11)19-15(17)16(18)20-13-7-9-14(21-2)10-8-13/h3-10H,1-2H3 |
InChI Key |
DPTBVQRFPZYABE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=C(C(=NC2=CC=C(C=C2)OC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


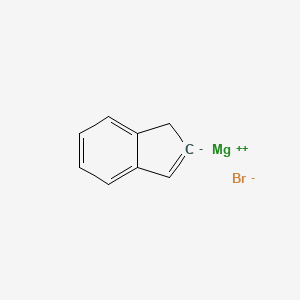

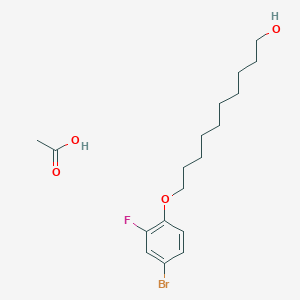


methanone](/img/structure/B12517827.png)
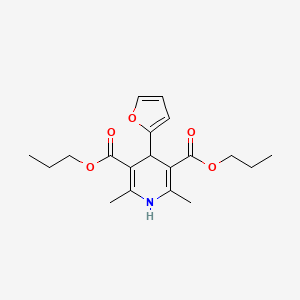

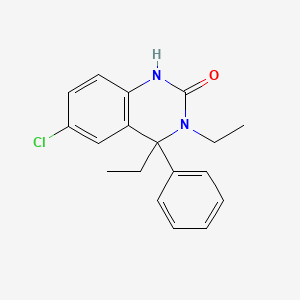
![tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,3a,4,6a-tetrahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B12517852.png)
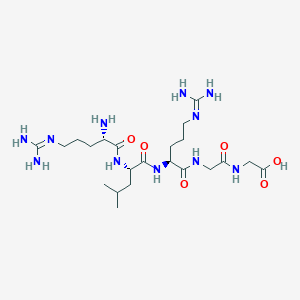
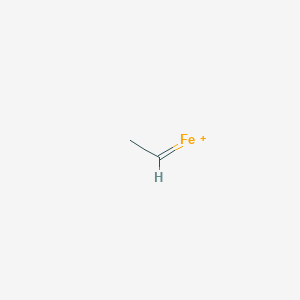
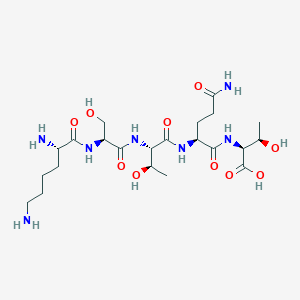
![4-{[4-Ethynyl-2,5-bis(hexyloxy)phenyl]ethynyl}benzonitrile](/img/structure/B12517874.png)
